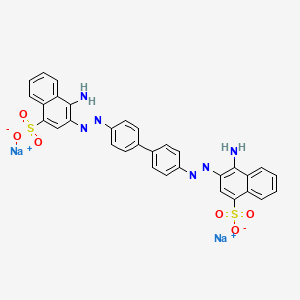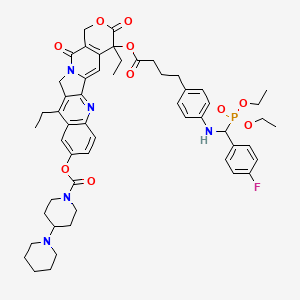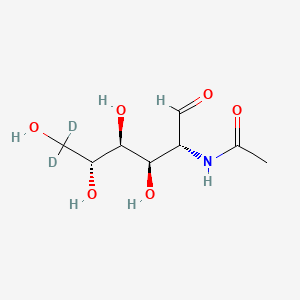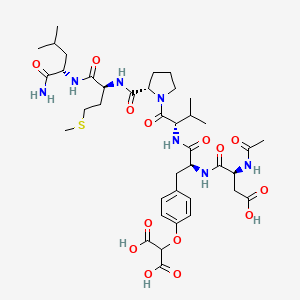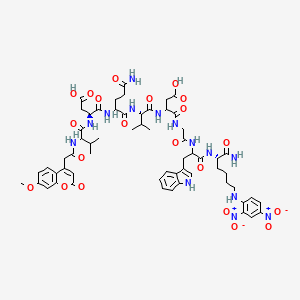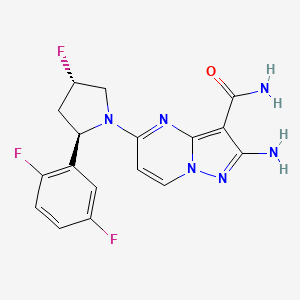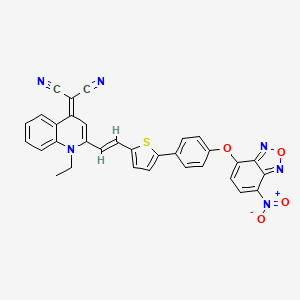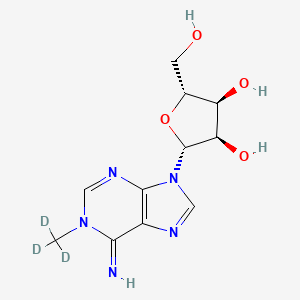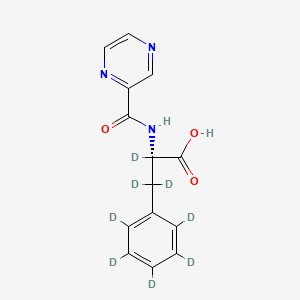
N-Pyrazinylcarbonylphenylalanine-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Pyrazinylcarbonylphenylalanine-d8 is a deuterium-labeled derivative of N-Pyrazinylcarbonylphenylalanine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and pharmacology. The incorporation of deuterium atoms into the molecule makes it a valuable tool for studying metabolic pathways and pharmacokinetics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Pyrazinylcarbonylphenylalanine-d8 involves the incorporation of deuterium atoms into the parent compound, N-Pyrazinylcarbonylphenylalanine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: The use of deuterated starting materials in the synthesis of N-Pyrazinylcarbonylphenylalanine can lead to the formation of the deuterium-labeled compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the incorporation of deuterium atoms.
Purification: Techniques such as chromatography to isolate and purify the deuterium-labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Pyrazinylcarbonylphenylalanine-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Pyrazinylcarbonylphenylalanine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Pyrazinylcarbonylphenylalanine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect its metabolic stability and pharmacokinetics, making it a valuable tool for studying drug metabolism. The compound may interact with enzymes and proteins, influencing their activity and function.
Comparación Con Compuestos Similares
N-Pyrazinylcarbonylphenylalanine-d8 can be compared with other deuterium-labeled compounds, such as:
N-Pyrazinylcarbonylphenylalanine: The non-deuterated parent compound.
Deuterated Amino Acids: Other amino acids labeled with deuterium, used for similar research purposes.
The uniqueness of this compound lies in its specific structure and the incorporation of deuterium atoms, which can provide insights into metabolic pathways and pharmacokinetics that are not possible with non-deuterated compounds.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
279.32 g/mol |
Nombre IUPAC |
(2S)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1/i1D,2D,3D,4D,5D,8D2,11D |
Clave InChI |
DWYZPDHMMZGQAP-YIQGVWLISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)NC(=O)C2=NC=CN=C2)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


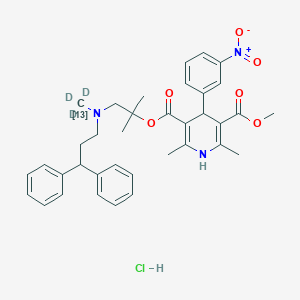

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12402980.png)
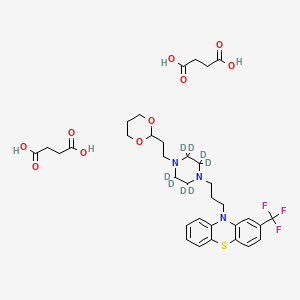
![4-hydroxy-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B12403000.png)
